molecular formula C16H11NO4 B2719666 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid CAS No. 1004085-26-0

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Cat. No.: B2719666
CAS No.: 1004085-26-0
M. Wt: 281.267
InChI Key: WNSDQNTZZXCIRH-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.267. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Material Science

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, along with related compounds, has been utilized in the synthesis of Triphenyltin(IV) Carboxylates. These compounds demonstrate interesting 1D molecular chain structures due to intermolecular C–H···O hydrogen bonds. Such structures are significant for understanding molecular interactions in materials science and supramolecular chemistry (Liu et al., 2011).

Photophysical Properties and Nanoaggregates

Compounds based on 1,8-naphthalimide, including derivatives of 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, have been synthesized and studied for their ability to form nanoaggregates and exhibit aggregation-enhanced emission. This research contributes to understanding the photophysical properties of such compounds, relevant in the fields of optical materials and sensors (Srivastava et al., 2016).

Molecular Interactions in Solvents

Ultrasonic studies have been conducted on various N-Phthaloyl compounds, including derivatives of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, in protic and non-protic solvents. These studies reveal information about molecular interactions in solution, which is crucial for understanding solute-solvent interactions and drug transmission (Tekade et al., 2019).

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has focused on synthesizing and characterizing various derivatives of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. These studies contribute to the field of organic synthesis, providing insight into the properties and potential applications of these compounds (Sakhautdinov et al., 2013).

Applications in Coordination Chemistry

Studies have shown the potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid derivatives in forming organotin(IV) complexes. These complexes have applications in coordination chemistry, particularly in synthesizing materials with specific molecular architectures (Xiao et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.

Biochemical Pathways

The compound this compound affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair

Result of Action

The molecular and cellular effects of the action of this compound are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .

Properties

IUPAC Name

4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDQNTZZXCIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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